Docosanoic acid, calcium salt

Description

Properties

CAS No. |

3578-72-1 |

|---|---|

Molecular Formula |

C22H44CaO2 |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

calcium;docosanoate |

InChI |

InChI=1S/C22H44O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

InChI Key |

XOGZAYDJMKXLRK-UHFFFAOYSA-N |

SMILES |

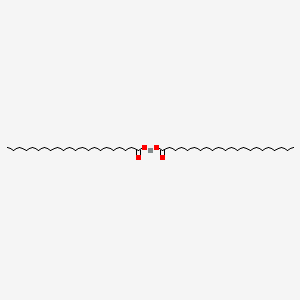

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Ca] |

Other CAS No. |

3578-72-1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Docosanoic Acid, Calcium Salt

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of a calcium source with docosanoic acid or its derivatives. These approaches are often favored for their simplicity and efficiency.

Precipitation from Aqueous Solutions of Docosanoic Acid Salts with Calcium Precursors

A common and straightforward method for synthesizing calcium docosanoate is through precipitation from an aqueous solution. This process typically involves the reaction of a soluble docosanoic acid salt, such as sodium behenate (B1239552) or potassium behenate, with a soluble calcium precursor, like calcium chloride or calcium nitrate (B79036).

The general reaction can be represented as:

2 RCOOM(aq) + CaCl2(aq) → (RCOO)2Ca(s) + 2 MCl(aq)

Where:

R represents the C21H43 alkyl group of docosanoic acid.

M represents an alkali metal such as sodium or potassium.

In this reaction, the less soluble calcium docosanoate precipitates out of the solution upon mixing the reactants. The formation of a precipitate is driven by the low solubility of the calcium salt of the long-chain fatty acid in water. The nucleation and growth of the calcium docosanoate crystals can be influenced by factors such as temperature, pH, and the concentration of the reactants. psu.edumdpi.com Studies on the precipitation of similar calcium soaps have shown that the process can involve the initial formation of amorphous aggregates which then organize into crystalline structures. researchgate.net The efficiency of this precipitation is crucial for achieving a high yield of the final product.

The resulting solid calcium docosanoate can then be separated from the aqueous phase by filtration, washed to remove any remaining soluble impurities, and subsequently dried.

Solid-State Reaction Pathways

Solid-state synthesis offers an alternative, solvent-free approach to producing calcium docosanoate. This method involves the direct reaction of docosanoic acid with a solid calcium precursor, such as calcium oxide or calcium hydroxide (B78521), at elevated temperatures.

The reaction can be summarized as follows:

2 C21H43COOH(s) + CaO(s) → (C21H43COO)2Ca(s) + H2O(g)

or

2 C21H43COOH(s) + Ca(OH)2(s) → (C21H43COO)2Ca(s) + 2 H2O(g)

This direct process is often carried out in a heated reactor or a continuous process mill. eventscloud.com The reaction temperature is a critical parameter and is typically maintained above the melting point of the metallic soap to ensure a complete reaction. eventscloud.com This method avoids the use of solvents, making it an environmentally friendlier option and simplifying the product purification process.

Mechanochemical Synthetic Strategies

Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. nih.govnih.gov This method can be applied to the synthesis of calcium docosanoate by milling docosanoic acid with a suitable calcium precursor, like calcium oxide or calcium carbonate.

The intense mechanical forces generated during milling can lead to the formation of highly reactive surfaces and localized high temperatures, which can initiate and drive the chemical reaction to completion. scielo.org This technique is known for its ability to produce nanostructured materials and can sometimes lead to the formation of phases that are not accessible through traditional synthesis routes. scielo.orgmdpi.com The efficiency of mechanochemical synthesis depends on factors such as the type of mill, milling time, and the ratio of reactants. nih.gov

Indirect Synthesis and Derivatization Routes

Indirect synthesis methods involve multiple steps, often starting from precursors that are then converted into docosanoic acid or its derivatives before the final salt formation.

Esterification-Saponification Pathways for Calcium Behenate Production

This two-step pathway begins with the esterification of docosanoic acid with an alcohol, typically a simple alcohol like methanol (B129727) or ethanol (B145695), to form an ester (e.g., methyl behenate or ethyl behenate). This ester is then subjected to saponification, which is the hydrolysis of the ester in the presence of a base.

The saponification process, typically carried out with a strong base like sodium hydroxide or potassium hydroxide, yields the corresponding alkali metal salt of docosanoic acid (e.g., sodium behenate). scribd.com

The reaction sequence is as follows:

Esterification: C21H43COOH + ROH ⇌ C21H43COOR + H2O

Saponification: C21H43COOR + NaOH → C21H43COONa + ROH

The resulting sodium behenate can then be used in a precipitation reaction with a calcium salt, as described in section 2.1.1, to produce calcium behenate. This method is particularly useful when starting from a mixture of fatty acids, as the esterification and subsequent distillation can be used to purify the desired docosanoic acid ester before saponification. cir-safety.org

Conversion from Docosanol Precursors via Catalytic Oxidation and Subsequent Salt Formation

An alternative indirect route involves the oxidation of docosanol (behenyl alcohol) to docosanoic acid. This oxidation can be achieved using various oxidizing agents and catalytic systems. A notable example is the use of hydrogen peroxide as an oxidant in the presence of a phase-transfer catalyst and a tungstate (B81510) complex. researchgate.net

A study on the catalytic batch oxidation of docosanol to docosanoic acid demonstrated the use of a functionalized ionic liquid composed of an Aliquat® cation and a peroxotungstophosphate anion as the catalyst. scielo.org.ar This process yielded significant conversion and selectivity under optimized conditions. scielo.org.ar

The reaction is:

C21H43CH2OH + [O] → C21H43COOH + H2O

Once docosanoic acid is synthesized through this oxidation process, it can then be reacted with a calcium source, such as calcium hydroxide or calcium oxide, via a direct synthesis method (as described in section 2.1.2) to form calcium docosanoate.

Exploration of Cation Exchange Reactions for Calcium Salt Formation

Cation exchange reactions represent a significant pathway for the synthesis of docosanoic acid, calcium salt. britannica.com This method involves the reaction of a soluble salt of docosanoic acid with a soluble calcium salt. In this process, the cation of the docosanoic acid salt is exchanged for the calcium ion.

A common approach involves the use of sodium docosanoate, which can be prepared by reacting docosanoic acid with a sodium base like sodium hydroxide. The resulting sodium docosanoate solution is then treated with a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂). The calcium ions (Ca²⁺) displace the sodium ions (Na⁺) to form the insoluble calcium docosanoate, which precipitates out of the solution. britannica.comcornell.edu

The general reaction can be represented as:

2 RCOONa + CaCl₂ → (RCOO)₂Ca + 2 NaCl

Where R represents the C₂₁H₄₃ alkyl group of docosanoic acid.

The efficiency of the cation exchange process is influenced by several factors, including the concentration of the reactants and the reaction conditions. The low solubility of calcium docosanoate in most solvents drives the reaction towards the formation of the product.

Table 1: Reactants in Cation Exchange for Calcium Docosanoate Synthesis

| Reactant | Formula | Role |

|---|---|---|

| Sodium Docosanoate | C₂₂H₄₃NaO₂ | Source of docosanoate anion |

| Calcium Chloride | CaCl₂ | Source of calcium cation |

| Calcium Nitrate | Ca(NO₃)₂ | Alternative source of calcium cation |

Reaction Conditions and Parameter Optimization in Synthesis

The yield and purity of this compound are highly dependent on the optimization of reaction parameters. Key factors that are controlled during synthesis include temperature, pressure, and the solvent system used.

Influence of Temperature and Pressure on Yield and Purity

Temperature plays a critical role in the synthesis of this compound. Generally, increasing the reaction temperature can enhance the rate of reaction by increasing the kinetic energy of the reacting molecules. For instance, in direct synthesis methods, elevated temperatures can facilitate the reaction between docosanoic acid and a calcium source. However, excessively high temperatures can lead to degradation of the fatty acid or promote side reactions, potentially reducing the purity of the final product. Studies on the synthesis of similar metallic stearates have shown that controlling the reaction temperature is crucial for achieving high-purity products. eventscloud.com For instance, in the preparation of calcium carbonate, another inorganic salt, temperature elevation to 50°C was found to increase both yield and purity due to a higher reaction rate. cug.edu.cn

Pressure is another parameter that can be manipulated, particularly in reactions involving gaseous reactants or byproducts. However, for the typical synthesis of calcium docosanoate in the liquid phase, pressure is generally maintained at atmospheric levels and is not considered a primary variable for optimization. ufpr.br

Table 2: General Effect of Temperature on Calcium Salt Synthesis

| Temperature | Effect on Reaction Rate | Potential Impact on Purity |

|---|---|---|

| Low | Slower reaction rate, potentially lower yield in a given time | May lead to higher purity by minimizing side reactions |

| Moderate | Increased reaction rate, potentially higher yield | Optimal for balancing yield and purity |

| High | Significantly increased reaction rate | Risk of thermal degradation and reduced purity |

Role of Solvent Systems and Reaction Media in this compound Formation

The choice of solvent is a critical factor in the synthesis of this compound as it influences reactant solubility, reaction rate, and product isolation. ajms.iq Solvents provide a medium for the reactants to interact and can affect the reaction equilibrium. ajms.iq For cation exchange reactions, water is often used as the solvent due to the high solubility of the reactant salts (e.g., sodium docosanoate and calcium chloride). fao.org The low solubility of the resulting calcium docosanoate in water facilitates its precipitation and separation.

In some synthesis routes, organic solvents may be employed. For instance, ethanol can be used as a solvent in the reaction between docosanoic acid and a calcium salt like calcium acetate. The choice of solvent can also impact the crystalline structure and morphology of the final product. cug.edu.cn In some industrial processes for related compounds like calcium stearate (B1226849), solvent-free or "dry" synthesis methods are also utilized, which can offer environmental and economic advantages. mdpi.comgoogle.com

Table 3: Common Solvent Systems in Calcium Salt Synthesis

| Solvent System | Rationale for Use |

|---|---|

| Water | High solubility of ionic reactants in cation exchange; promotes precipitation of the product. |

| Ethanol | Can be used for direct reaction methods, offering different solubility characteristics. |

| Solvent-free | Environmentally friendly and can be more economical; often used in direct reaction at elevated temperatures. mdpi.com |

Catalytic Enhancement in this compound Synthesis

While the direct reaction of docosanoic acid with a calcium base is a common synthetic route, the use of catalysts is not extensively documented for this specific salt. However, in the broader context of fatty acid salt synthesis, catalysts can be employed to enhance reaction rates. For instance, in the production of biodiesel from fatty acids, various catalysts, including calcium-based catalysts like calcium oxide (CaO), are used to accelerate the transesterification process. researchgate.netecorfan.org

Advanced Characterization Techniques for Docosanoic Acid, Calcium Salt Structural Elucidation

Spectroscopic Analysis of Docosanoic Acid, Calcium Salt

Spectroscopic techniques are fundamental in elucidating the molecular structure of calcium docosanoate by probing the interactions of the molecule with electromagnetic radiation.

Infrared Spectroscopy for Carboxylate Coordination and Alkyl Chain Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for characterizing metal carboxylates like calcium docosanoate. It provides valuable information on the coordination of the carboxylate group with the calcium ion and the vibrational modes of the long alkyl chain. mdpi.comnih.gov

The interaction between the carboxylate group and a metal cation can occur in several modes, including ionic, unidentate, bidentate, and bridging. 911metallurgist.comresearchgate.net Each coordination mode results in characteristic shifts in the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻). spectroscopyonline.comnih.gov For calcium salts of fatty acids, the spectra typically show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group. mdpi.comresearchgate.net The asymmetric stretching vibration (νₐₛ(COO⁻)) for carboxylates generally appears in the range of 1650–1540 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found between 1450–1360 cm⁻¹. spectroscopyonline.com Specifically for calcium salts, the methylene (B1212753) bending vibrations are observed at 1468–1473 cm⁻¹. mdpi.com

The analysis of the alkyl chain vibrations also provides structural insights. psu.edu The C-H stretching region, typically between 3100 and 2800 cm⁻¹, shows characteristic peaks for the methylene (CH₂) and methyl (CH₃) groups. mdpi.comresearchgate.net For long-chain fatty acid salts, the asymmetric CH₂ stretching appears around 2919-2922 cm⁻¹, and the symmetric CH₂ stretching is observed at approximately 2850-2852 cm⁻¹. mdpi.comresearchgate.net The methylene rocking and wagging vibrations, which appear as a progression of bands in the fingerprint region, can also offer information about the packing and conformation of the hydrocarbon chains. mdpi.comresearchgate.net

Table 1: Characteristic Infrared Absorption Bands for Calcium Docosanoate

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric COO⁻ Stretch | 1540 - 1650 | spectroscopyonline.com |

| Symmetric COO⁻ Stretch | 1360 - 1450 | spectroscopyonline.com |

| CH₂ Asymmetric Stretch | ~2920 | mdpi.com |

| CH₂ Symmetric Stretch | ~2850 | mdpi.com |

| CH₂ Bending (Scissoring) | 1468 - 1473 | mdpi.com |

| CH₂ Rocking/Wagging | Fingerprint Region | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure and conformation of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR: The proton NMR spectrum of the docosanoate chain reveals distinct signals for the different types of protons. hmdb.caresearchgate.net The methyl (CH₃) protons at the end of the alkyl chain typically appear as a triplet at the highest field (lowest chemical shift). The methylene (CH₂) protons adjacent to the carboxylate group (α-CH₂) are deshielded and appear at a lower field. The bulk of the methylene protons in the long chain (-(CH₂)₁₉-) resonate as a broad multiplet in a narrow region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum offers a wider chemical shift range, allowing for better resolution of the individual carbon atoms in the long alkyl chain. rsc.orgmagritek.com The carboxylate carbon (COO⁻) is the most deshielded and appears at the lowest field. The chemical shifts of the methylene carbons vary depending on their proximity to the carboxylate group and the terminal methyl group. nih.govacs.org The signals for the carbons near the ends of the chain (α, β, ω, ω-1, ω-2) are typically resolved, while the carbons in the middle of the chain often overlap. magritek.com These spectra can be used to confirm the chain length and identify any branching or unsaturation.

Table 2: Predicted ¹³C NMR Chemical Shifts for Docosanoic Acid Chain

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COO⁻) | ~180 |

| C2 (α) | ~34 |

| C3 (β) | ~25 |

| C4-C19 | ~29-30 |

| C20 (ω-2) | ~32 |

| C21 (ω-1) | ~23 |

| C22 (ω) | ~14 |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. ncats.ionih.gov Techniques like Electrospray Ionization (ESI) are suitable for analyzing metal-containing organic salts. acs.orgresearchgate.net

In ESI-MS, the calcium docosanoate is ionized, often forming adducts that can be detected. nih.govnih.gov The mass spectrum would be expected to show a peak corresponding to the intact molecular ion or related species. The molecular weight of calcium docosanoate (C₄₄H₈₆CaO₄) is approximately 719.2 g/mol . ncats.ionih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. Collision-induced dissociation (CID) of the parent ion can lead to the loss of the fatty acid chains or other characteristic fragments, helping to confirm the structure of the carboxylate and the nature of the metal ion. nih.gov

Diffraction-Based Structural Investigations

Diffraction techniques are essential for determining the arrangement of atoms in the solid state, providing a definitive picture of the crystalline structure.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemrj.orgresearchgate.net For powdered samples of calcium docosanoate, powder XRD (PXRD) is employed. researchgate.net The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phase.

The XRD pattern of a metal soap like calcium docosanoate typically shows a series of sharp peaks at low angles, which correspond to the long spacing (d-spacing) of the layered structure. chemrj.orgcambridge.org This long spacing is related to the length of the two extended docosanoate chains and the calcium ion. The arrangement of the calcium ions and the packing of the alkyl chains give rise to a lamellar structure. chemrj.orgmdpi.com The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters and the space group of the crystal. For long-chain calcium carboxylates, a single-layer structure is often observed. chemrj.org

Table 3: Representative X-ray Diffraction Data for a Metal Stearate (B1226849) (as an analogue)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity |

|---|---|---|

| ~2.0 | ~44.0 | Strong |

| ~4.0 | ~22.0 | Medium |

| ~6.0 | ~14.7 | Weak |

| ~21.5 | ~4.1 | Strong |

Note: This is illustrative data for a long-chain metal carboxylate and the exact values for calcium docosanoate may vary.

Electron Diffraction for Nanocrystalline Characterization

Electron diffraction is a powerful technique for studying the structure of very small crystals or nanocrystalline materials. xray.czmpg.de Due to the strong interaction of electrons with matter, diffraction patterns can be obtained from extremely small sample volumes. nih.gov

For nanocrystalline calcium docosanoate, selected area electron diffraction (SAED) in a transmission electron microscope (TEM) can be used to obtain diffraction patterns from individual nanocrystals. xray.cz These patterns consist of spots or rings, depending on whether the nanocrystal is a single crystal or polycrystalline. The analysis of these patterns can provide information about the crystal structure, orientation, and phase of the nanocrystals. arxiv.org This is particularly useful when the material does not form large single crystals suitable for X-ray diffraction. mpg.de

Microscopic and Morphological Analysis

The physical and chemical properties of this compound are intrinsically linked to its particle shape, size distribution, surface features, and internal arrangement. Microscopic analysis is therefore an indispensable tool for a thorough characterization.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size of materials. It operates by scanning a focused beam of electrons over a sample's surface to produce high-resolution images.

Detailed research findings on long-chain calcium carboxylates, such as the closely related calcium stearate, provide valuable insights into what can be expected for calcium docosanoate. Studies on precipitated calcium stearate powder have revealed a distinct lamellar crystal morphology. scispace.com These lamellar structures, or plate-like crystals, are a characteristic feature of metallic soaps. The particles of calcium stearate have been observed to have an average size of approximately 600 nm. scispace.com When used as a coating on other materials, such as calcite particles, SEM analysis confirms the deposition and surface modification by the calcium stearate, leading to changes in surface roughness. nih.govnih.gov

| Parameter | Observation | Reference Compound | Significance |

|---|---|---|---|

| Crystal Morphology | Lamellar (plate-like) | Calcium Stearate | Influences packing, density, and surface area |

| Average Particle Size | ~600 nm | Calcium Stearate | Affects dispersibility and dissolution rates |

| Surface Feature | Increased surface roughness upon coating | Calcium Stearate on Kapok Fibers | Impacts hydrophobicity and interfacial interactions |

While SEM provides surface information, Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of materials at the nanoscale. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing information about the internal morphology, crystal structure, and defects.

For semi-crystalline materials like this compound, TEM can be instrumental in visualizing the arrangement of the crystalline lamellae. Solid calcium carboxylates are known to form lamellar, bilayer structures where planes of calcium ions are coordinated to the carboxylate groups. rsc.org TEM analysis would allow for the direct observation of these stacked bilayers and the determination of their thickness and ordering. In studies of other calcium-based nanoparticles, such as amorphous calcium phosphate, TEM has been used to reveal porous spherical particles with sizes under 20 nm. acs.org Although this compound is crystalline, TEM could similarly elucidate the size and morphology of its primary crystallites and any nanoscale porosity. Furthermore, TEM can be used to identify dislocations or other defects within the crystal lattice, which can have a significant impact on the material's mechanical properties.

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM provides a three-dimensional surface profile by scanning a sharp probe over the sample surface.

AFM is particularly well-suited for characterizing thin films and the surface of bulk materials at the molecular level. illinois.edu Studies on Langmuir-Blodgett films of stearic acid on silica (B1680970) substrates have demonstrated the utility of AFM in assessing film stability and topography. In the presence of calcium ions, these fatty acid monolayers are found to be more stable, forming nearly intact films. acs.org AFM imaging of such films reveals a flat topography with a typical roughness of approximately 0.15 nm (root mean square). acs.org The peak-to-valley distance in calcium stearate films has been measured to be around 6 nm. scispace.com

For this compound, AFM can provide quantitative data on surface roughness, which is a critical parameter in applications where surface interactions are important, such as in lubrication and polymer processing. Furthermore, AFM can be used to probe the mechanical properties of the surface, such as hardness and adhesion, at the nanoscale. By analyzing the forces between the AFM tip and the sample surface, it is possible to map variations in these properties across the material. This technique can also be employed to study the interaction of this compound with other molecules or surfaces in a liquid environment, providing insights into its behavior in various applications.

| Parameter | Measured Value | System | Relevance |

|---|---|---|---|

| Surface Roughness (RMS) | ~0.15 nm | Stearic Acid-Ca Monolayer | Indicates the smoothness of the molecularly ordered surface |

| Peak-to-Valley Distance | ~6 nm | Calcium Stearate Film | Provides a measure of the surface topography variation |

| Film Stability | Enhanced in the presence of Ca2+ | Stearic Acid Monolayer | Highlights the role of calcium in stabilizing the film structure |

Mechanistic Studies on Interfacial Phenomena and Material Interactions of Docosanoic Acid, Calcium Salt

Lubrication Mechanisms at the Molecular Scale

The utility of docosanoic acid, calcium salt as a lubricant stems from its chemical structure, which allows it to reduce friction between surfaces. This is particularly valuable in polymer processing where it functions as both an internal and external lubricant.

This compound, and similar metallic stearates, are incorporated into polymer composites to improve their tribological properties, which relate to friction, wear, and lubrication. researchgate.net In composites based on ultra-high molecular weight polyethylene (B3416737) (UHMWPE), the addition of calcium stearate (B1226849) has been shown to significantly reduce the wear rate under dry sliding friction conditions by more than four times compared to pure UHMWPE, without substantially altering the mechanical properties. researchgate.net

The lubrication mechanism involves the formation of a lubricating film at the interface between the polymer and the opposing surface. tianswax.com The long, non-polar alkyl chains of the docosanoic acid salt have limited compatibility with polar polymers like PVC, leading to the formation of a microscopic two-phase interface. tianswax.com This interface acts as a lubricating layer, reducing the force required for polymer segments to move past one another. tianswax.com

| Composite System | Additive | Effect on Tribological Properties | Reference |

| UHMWPE | Calcium Stearate | Wear rate under dry sliding friction decreased by over 4 times. | researchgate.net |

| PVC | Calcium Stearate | Acts as an internal lubricant, forming a lubricating film at the interface. | tianswax.com |

| HDPE/Talc & HDPE/Calcite | Fillers (Talc, Calcite) | Wear rate of composites is larger than pure HDPE, but friction coefficient can be slightly less. | researchgate.net |

This table summarizes the effects of calcium stearate and related fillers on the tribological properties of various polymer composites.

In polymer processing, particularly injection molding and extrusion, this compound functions as a release agent. chempoint.comvinipulchemicals.com This property is crucial for preventing the polymer from adhering to metal surfaces of molds and processing equipment. chempoint.comforemost-chem.com The mechanism is attributed to the formation of a boundary layer between the polymer melt and the metal surface. nih.gov The metallic salt molecules migrate to the surface of the polymer, creating a film that reduces adhesion and facilitates the easy removal of the molded part. vinipulchemicals.comforemost-chem.com This action minimizes production downtime, reduces wear on machinery, and improves the surface finish of the final product. chempoint.comvinipulchemicals.com It is effective in a variety of polymers, including polyolefins and thermosetting plastics like phenolic and amino resins. tianswax.comspecialchem.comhmroyal.com

Stabilization Mechanisms in Polymer Systems

This compound plays a critical role as a stabilizer in various polymer systems, most notably in Polyvinyl Chloride (PVC). Its function is to prevent degradation of the polymer during high-temperature processing and throughout its service life.

During the processing of polymers like PVC, thermal and mechanical stress can lead to degradation, primarily through the release of hydrochloric acid (HCl). pishrochem.com this compound, often used in combination with zinc stearate, acts as an acid scavenger. pishrochem.comicm.edu.pl The calcium salt neutralizes the HCl that is generated, preventing it from catalyzing further degradation of the polymer chain. pishrochem.comnimbasia.com This interaction forms calcium chloride, which is less detrimental to the polymer than HCl. pvcstabilizer.com

This stabilizing effect is crucial for maintaining the mechanical properties and durability of the polymer product. vinipulchemicals.comforemost-chem.com In some systems, such as Poly(3-hydroxybutyrate) (PHB), calcium stearate can also act as a decomposition catalyst at higher concentrations, reducing the degradation temperature, which can be a desirable property for biodegradable packaging applications. researchgate.net The presence of calcium stearate can also influence the melting and crystallization temperatures of polymers. researchgate.netscielo.br

| Polymer System | Stress Type | Interaction/Mechanism of Calcium Salt | Reference |

| PVC | Thermal | Neutralizes HCl, preventing autocatalytic degradation. | pishrochem.comicm.edu.pl |

| Polystyrene | Thermal | Can influence optical properties (absorbance) at temperatures above its melting point. | scielo.br |

| Polypropylene | Thermal | Acts as a catalyst neutralizer. | specialchem.comhmroyal.com |

| PHB | Thermal | Can reduce melt viscosity and degradation temperature. | researchgate.net |

This table outlines the interaction of calcium stearate with different polymer matrices under thermal stress.

This compound also serves as an opacifying agent and a viscosity modifier in various formulations. parchem.com As an opacifier, it is added to materials to increase their opacity and reduce their transparency by scattering and reflecting light. parchem.compatsnap.com This is particularly useful in plastics and cosmetics to conceal underlying substrates or achieve a desired aesthetic. chempoint.compatsnap.com

In terms of viscosity control, this compound can act as a rheology modifier. mdpi.comadvancedpolymers.co.za In some polymer melts, it can reduce viscosity, which improves flow properties and processability. chempoint.comresearchgate.net Conversely, it can also be used as a gellant or thickener for oils and waxes. parchem.com The effect on viscosity is dependent on the specific material system and the concentration of the calcium salt. researchgate.net For instance, in Poly(3-hydroxybutyrate), the incorporation of calcium stearate was found to reduce the melt viscosity. researchgate.net It can also be used to modify the viscosity of lubricating greases. functionalproducts.com

Influence on Biomineralization Processes in Model Systems

Biomineralization is the process by which living organisms produce minerals. While this compound is not a primary component of most biological hard tissues, the behavior of calcium salts of long-chain fatty acids provides insights into certain pathological and biological mineralization processes.

In model systems related to the formation of "brown" pigment gallstones, calcium salts of saturated fatty acids, such as palmitate and stearate, are known to co-precipitate with calcium bilirubinate. nih.govresearchgate.net These calcium "soaps" form as a result of bacterial activity in the biliary tree, which hydrolyzes biliary lipids into free fatty acids that then precipitate with calcium ions. nih.gov The resulting stones are often laminated and contain these amorphous calcium fatty acid salts. nih.govresearchgate.net

This compound as a Nucleation Modulator in Calcium Carbonate Precipitation

The calcium salt of docosanoic acid, also known as calcium behenate (B1239552), plays a significant role as a modulator in the precipitation of calcium carbonate (CaCO₃). This function is primarily exerted when it forms organized monolayers, for instance, at an air-water interface. These monolayers act as templates that can influence the nucleation kinetics, polymorphism, and morphology of the precipitating CaCO₃ crystals.

Research conducted on long-chain fatty acid monolayers provides critical insights into this mechanism. Studies have demonstrated that the chain length of the fatty acid has a profound effect on CaCO₃ crystallization. researchgate.net When a supersaturated calcium bicarbonate solution is placed in contact with a Langmuir monolayer of a long-chain fatty acid, the characteristics of the resulting crystals are significantly altered. As the fatty acid chain length increases, a more ordered and condensed monolayer is formed. This organization at the interface is crucial for templating crystal growth.

Detailed investigations using techniques like Brewster angle microscopy (BAM) have shown that an increase in the fatty acid chain length from shorter chains like palmitic acid (C16) to longer chains like triacontanoic acid (C30) leads to several key changes in the precipitation process. researchgate.net While specific data for docosanoic acid (C22) was not the central focus of this particular study, the trends observed are directly applicable.

Key Research Findings:

Induction Time: The time required for the first crystals to appear, known as the induction time, increases with the chain length of the fatty acid in the monolayer. researchgate.net This is attributed to the decreased rate of carbon dioxide diffusion through the more densely packed monolayers formed by longer fatty acid chains. researchgate.net

Crystal Polymorphism and Morphology: The structure of the fatty acid monolayer directly influences the type and shape of CaCO₃ crystals that form. For instance, under shorter-chain fatty acid films, a mixture of calcite, aragonite, and vaterite polymorphs with varied morphologies is often observed. researchgate.net In contrast, highly organized monolayers of long-chain fatty acids, such as triacontanoic acid, promote the formation of almost exclusively uniform, oriented, regular triangular calcite crystals. researchgate.net

Nucleation Sites: Crystal nucleation does not occur randomly across the interface. Instead, it is preferentially located at the boundaries of condensed monolayer domains. researchgate.net This is because the domain boundaries offer sites where the ordered monolayer structure is relaxed, allowing the fatty acid molecules the freedom to arrange and accommodate the nascent crystal nucleus. researchgate.net

The formation of calcium salts of the fatty acids within the monolayer is a critical step. The carboxylate headgroups of the fatty acid molecules chelate calcium ions from the subphase, creating a localized high concentration of Ca²⁺ at the interface and an ordered template that guides the subsequent binding of carbonate ions and the growth of the crystal lattice. researchgate.net

Table 1: Effect of Fatty Acid Chain Length on Calcium Carbonate Precipitation

| Fatty Acid Chain Length | Observed Crystal Polymorphs | Crystal Morphology & Distribution | Induction Time |

|---|---|---|---|

| Shorter (e.g., C16) | Aragonite, Vaterite, non-oriented Calcite | Heterogeneous morphology, uneven distribution | Shorter |

| Longer (e.g., C30) | Almost exclusively oriented Calcite | Uniform, regular triangular crystals | Longer |

Role in Ordered Nanostructure Formation in Bioinspired Materials

The ability of docosanoic acid and its calcium salt to form well-ordered molecular assemblies makes them valuable components in the bottom-up fabrication of bioinspired nanostructured materials. One of the most prominent examples is their use in the formation of solid lipid nanoparticles (SLNs).

Solid lipid nanoparticles are colloidal carriers developed as an alternative to traditional polymeric nanoparticles. They are composed of a solid lipid core, for which docosanoic acid is a frequently used material, stabilized by a surfactant. The ordered arrangement of the lipid molecules is fundamental to the stability and function of these nanostructures. Docosanoic acid solid lipid nanoparticles have been successfully used as advanced drug delivery systems, particularly for enhancing the intracellular delivery of therapeutic agents. nih.govacs.org

Key Research Findings:

Nanoparticle Formulation: In the creation of SLNs, docosanoic acid forms the solid matrix. Its long, saturated hydrocarbon chain allows for tight packing, resulting in a stable, crystalline core. This ordered structure is essential for encapsulating active molecules and controlling their release.

Enhanced Drug Efficacy: The organized nanostructure of docosanoic acid-based SLNs has been shown to significantly improve the efficacy of encapsulated drugs. For example, when loaded with the antibiotic enrofloxacin, these nanoparticles increased its efficiency for entering cells by a factor of 40, leading to more effective eradication of intracellular pathogens like Salmonella. nih.govacs.orgfrontiersin.org

The principle of using fatty acid assemblies as templates extends to other areas of nanomaterial synthesis. The Langmuir-Blodgett (LB) technique, for instance, allows for the creation of highly ordered, ultrathin films of molecules like docosanoic acid on a solid substrate. numberanalytics.comncku.edu.tw These films can then serve as scaffolds or templates for the growth and assembly of inorganic nanomaterials, guiding their arrangement into ordered arrays and superstructures. numberanalytics.com The formation of docosanoic acid calcium salt within these films can further influence the surface chemistry and templating effect.

Table 2: Application of Docosanoic Acid in Ordered Nanostructures

| Application Area | Role of Docosanoic Acid/Calcium Salt | Resulting Nanostructure | Key Finding |

|---|---|---|---|

| Drug Delivery | Forms the solid, crystalline core matrix | Solid Lipid Nanoparticles (SLNs) | Enhances intracellular delivery and efficacy of encapsulated drugs. nih.govacs.orgfrontiersin.org |

| Nanomaterial Synthesis | Forms highly ordered monolayer templates | Langmuir-Blodgett (LB) Films | Enables the controlled assembly of nanoparticles into ordered arrays and superstructures. numberanalytics.comnih.gov |

Exploration of Docosanoic Acid, Calcium Salt in Biochemical Systems Non Clinical Focus

Investigating Cellular Responses to Very Long-Chain Fatty Acids and their Salts in Model Organisms

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their salts are integral to numerous cellular functions. nih.govscispace.comoup.com These molecules are not merely structural components but also active participants in metabolic regulation and signaling. springermedizin.de Docosanoic acid (C22:0), a saturated VLCFA, and its calcium salt (calcium behenate) are subjects of research to understand their impact on cellular behavior in various model systems. chemscene.comnih.gov Studies on host cells have shown that the presence of certain saturated fatty acids, including docosanoic acid, can be significantly increased in response to infection, suggesting a role in the cellular defense mechanism. nih.gov For instance, docosanoic acid has been observed to restrict the in vitro growth of methicillin-resistant Staphylococcus aureus (MRSA) and partially restore host cell viability post-infection. nih.gov

Mitochondria are dynamic organelles that constantly undergo fusion and fission, processes critical for maintaining cellular health. revespcardiol.org The composition of mitochondrial membranes, particularly the length of fatty acid chains, influences these dynamics. Research on intestinal epithelial cells has shown that long-chain saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) can induce mitochondrial fragmentation. frontiersin.org Conversely, medium-chain fatty acids tend to promote mitochondrial fusion. frontiersin.org While direct studies on docosanoic acid are limited, these findings suggest that as a very long-chain saturated fatty acid, it could similarly influence mitochondrial network remodeling. frontiersin.org

Mitochondrial morphology is also linked to fatty acid metabolism. Forced mitochondrial fragmentation has been shown to augment fatty acid oxidation (FAO), whereas elongation diminishes it. harvard.edu This regulation appears to be selective for long-chain fatty acids and involves the enzyme carnitine palmitoyltransferase 1 (CPT1). harvard.edu

Regarding ion homeostasis, calcium is a crucial second messenger. Salt stress in plant models, for example, is known to trigger a rise in cytosolic calcium concentration. nih.gov The dissociation of docosanoic acid, calcium salt would release both docosanoate and Ca²⁺ ions, which could potentially influence intracellular calcium levels and related signaling pathways.

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle, with each cycle adding two carbons to the fatty acid chain. oup.combiomolther.orgfrontiersin.org The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). oup.com Mammals have seven ELOVL enzymes, each with specific substrate preferences for fatty acyl-CoAs. nih.govresearchgate.net

Docosanoic acid (as docosanoyl-CoA) is a substrate for further elongation. Specifically, the enzyme ELOVL1 is responsible for elongating saturated and monounsaturated VLCFAs. embopress.org It catalyzes the conversion of C22:0 (behenoyl-CoA) to C24:0 (lignoceroyl-CoA) and subsequently to C26:0 (cerotoyl-CoA). embopress.org This pathway is critical, as demonstrated in conditions like X-linked adrenoleukodystrophy, where impaired degradation of VLCFAs leads to their accumulation and a subsequent increase in elongation substrate availability for enzymes like ELOVL1. embopress.org The liver, in particular, plays a central role in lipid metabolism, where enzymes regulate these processes at every stage. nih.gov

Table 1: Overview of Mammalian ELOVL Enzymes and Their Primary Substrates

Enzyme Primary Substrates Key Products/Roles Reference ELOVL1 Saturated and monounsaturated C22-C26 acyl-CoAs Synthesis of C24-C26 saturated fatty acids and sphingolipids [6, 29] ELOVL2 Polyunsaturated C20-C22 acyl-CoAs Synthesis of docosahexaenoic acid (DHA) scispace.com ELOVL3 Saturated and monounsaturated C18-C22 acyl-CoAs Skin barrier function, lipid homeostasis springermedizin.de ELOVL4 Saturated and polyunsaturated acyl-CoAs ≥C24 Synthesis of ultra-long-chain fatty acids (≥C28) for skin and retina [4, 9] ELOVL5 Polyunsaturated C18-C20 acyl-CoAs Synthesis of arachidonic acid (ARA) [2, 4] ELOVL6 Saturated and monounsaturated C12-C16 acyl-CoAs Conversion of palmitic acid (C16:0) to stearic acid (C18:0) springermedizin.de ELOVL7 Saturated and monounsaturated C16-C20 acyl-CoAs Broad tissue expression, involved in general fatty acid elongation [4, 6]

Role in Enzyme-Mediated Processes and Biochemical Pathways

The calcium salt of docosanoic acid can influence biochemical pathways through the actions of both its constituent parts: the docosanoate anion and the calcium cation.

Many enzymes, known as metalloenzymes, require metal ions for their catalytic activity or structural integrity. numberanalytics.com Calcium is a well-known cofactor for a variety of enzymes, including certain kinases, phospholipases, and peroxidases. numberanalytics.comnih.gov In these enzymes, the Ca²⁺ ion can act as a Lewis acid, stabilize the protein structure, or participate directly in the catalytic mechanism. numberanalytics.com

In the diheme enzyme MauG, for instance, a Ca²⁺ ion is linked to the two hemes through a network of hydrogen bonds involving the heme propionate (B1217596) groups. nih.gov The presence of this calcium ion is essential for maintaining the correct structural orientation of the hemes, which is required for the enzyme's catalytic function. nih.gov Removal of the calcium ion leads to a loss of activity. nih.gov This provides a model for how the calcium ion from this compound could be integrated into such enzymatic structures, potentially influencing their function by being available for uptake by calcium-dependent proteins.

In non-excitable cells, intracellular calcium signaling governs a vast array of cellular processes. mdpi.com This signaling is characterized by transient increases in cytosolic Ca²⁺ concentration, which are tightly regulated. biorxiv.org These transients arise from Ca²⁺ release from intracellular stores, like the endoplasmic reticulum, and influx from the extracellular environment through plasma membrane channels. mdpi.comnih.gov

Antimicrobial Activity Mechanisms of Fatty Acid Salts in Vitro

Fatty acids and their salts are recognized for their broad-spectrum antimicrobial properties. researchgate.net Docosanoic acid itself has demonstrated the ability to inhibit the growth of bacteria such as MRSA in vitro. nih.gov The salt form, this compound, is expected to share these properties.

The primary mechanism of action for fatty acids and their salts against bacteria is the disruption of the cell membrane. researchgate.net The long hydrophobic carbon chain of the fatty acid inserts itself into the phospholipid bilayer of the bacterial cell membrane. matec-conferences.org This insertion increases membrane permeability and destabilizes the membrane structure. matec-conferences.orgoup.com The consequences of this disruption are multifaceted and can include:

Leakage of Intracellular Components : The compromised membrane allows essential ions and metabolites to leak out of the cell. oup.com

Disruption of Electron Transport Chain : By interfering with the membrane, fatty acids can uncouple the electron transport chain, halting cellular energy (ATP) production. researchgate.net

Inhibition of Enzyme Activity : The influx of the fatty acid or the disruption of membrane potential can inhibit the function of essential membrane-bound enzymes. researchgate.net

Impairment of Nutrient Uptake : Damage to the membrane can prevent the cell from taking in necessary nutrients. researchgate.net

Studies on different fatty acid salts have shown that their effectiveness can be influenced by factors such as pH. For example, the bactericidal activity of calcium laurate against P. acnes is significantly enhanced at a lower pH (5.0-6.0). researchgate.net The mechanism can also differ between bacterial types. In gram-positive bacteria, the primary target is the cell membrane, while in gram-negative bacteria, fatty acids can also damage the outer lipopolysaccharide layer. nih.gov

Table 2: Summary of Antimicrobial Activity of Fatty Acids and Their Salts

Compound/Class Target Organism(s) Observed Effect & Mechanism Reference Docosanoic acid MRSA (*S. aureus*) Inhibited *in vitro* growth; cytoprotective for host cells. nih.gov Unsaturated Fatty Acid Salts (e.g., C18:1K, C18:2K) *B. subtilis* Suppressed 99.999% of bacterial growth by destabilizing the cell membrane via hydrophobic group insertion. biomolther.org Monocaprin (C10 Monoglyceride) *S. aureus*, *B. subtilis* (Gram+), *P. aeruginosa*, *E. coli* (Gram-) Destruction of the cell membrane in Gram-positive bacteria; damage to lipopolysaccharides in Gram-negative bacteria. revespcardiol.org Carbohydrate Fatty Acid (CFA) Derivatives (Lauric acid esters) *S. aureus*, MRSA Increased cell membrane permeability and reduced metabolic activity. frontiersin.org Calcium Laurate (C12:0 Ca salt) *P. acnes* Bactericidal activity is pH-dependent, being more effective at pH 5.0-6.0. researchgate.net General Free Fatty Acids (FFAs) Broad range of bacteria Disrupt electron transport chain and oxidative phosphorylation; inhibit enzyme activity; impair nutrient uptake; direct cell lysis. nih.gov

Compound Reference Table

Table 3: List of Chemical Compounds

Elucidating Direct Inhibitory Effects on Microbial Growth in Culture

The investigation into the direct inhibitory effects of this compound, also known as calcium behenate (B1239552), on microbial growth in culture is an area of growing interest, largely extrapolated from the known antimicrobial properties of its constituent parts: docosanoic acid and other long-chain fatty acid salts. While direct and extensive studies specifically on calcium behenate are not abundant in publicly available research, a cohesive understanding can be constructed by examining related compounds.

Docosanoic acid, a very-long-chain saturated fatty acid, has demonstrated direct antimicrobial activity. For instance, studies have shown that docosanoic acid, along with other saturated fatty acids like eicosanoic and palmitic acids, can significantly reduce the in vitro growth of methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This inhibitory effect is believed to contribute to a cytoprotective role in host cells infected with MRSA by directly hampering bacterial proliferation. nih.govresearchgate.net The precise mechanism of this inhibition is still under investigation, but it is generally accepted that fatty acids can disrupt the bacterial cell membrane, leading to increased permeability and subsequent cell death. nih.govnih.gov

The role of the calcium ion in the salt form is crucial and appears to modulate the bactericidal activity, often conferring a degree of selectivity. Research on the calcium salts of other fatty acids, such as lauric acid (a C12 saturated fatty acid) and various C18 fatty acids, provides significant insights. These studies reveal that calcium salts of fatty acids possess notable bactericidal properties. nih.govCurrent time information in CH. For example, the calcium salt of lauric acid has been shown to be effective against S. aureus and Propionibacterium acnes, while showing less activity against Staphylococcus epidermidis, indicating a selective bactericidal action. nih.gov This selectivity is of considerable interest in applications where preserving the balance of the natural microbiome is important.

The solubility of the fatty acid salt is a critical factor in its antimicrobial efficacy. While the free acid form might be insoluble in aqueous environments, the salt form can exist as micelles, facilitating its interaction with bacterial membranes. nih.govacs.org The concentration of the dissolved fatty acid molecules from the salt is thought to be a key determinant of its biological activity. acs.org

The following table summarizes the observed inhibitory effects of docosanoic acid and related fatty acid calcium salts on various microbes based on available research.

| Compound | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Docosanoic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant reduction in in vitro growth. | nih.govresearchgate.net |

| Calcium Laurate (C12) | Staphylococcus aureus | Bactericidal activity observed. | nih.gov |

| Calcium Laurate (C12) | Propionibacterium acnes | Bactericidal activity observed. | nih.gov |

| Calcium Laurate (C12) | Staphylococcus epidermidis | Low bactericidal activity. | nih.gov |

| Calcium Stearate (B1226849) (C18:0) | Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnes | Bactericidal ability demonstrated. | Current time information in CH. |

Structural Determinants of Selective Bactericidal Properties

The selective bactericidal properties of this compound are determined by a combination of its chemical structure: the long alkyl chain of docosanoic acid and the presence of the divalent calcium cation. These features influence its physicochemical properties, such as solubility and interaction with microbial cell membranes, which in turn dictate its antimicrobial efficacy and selectivity.

The length of the fatty acid's alkyl chain is a primary factor. Very-long-chain saturated fatty acids like docosanoic acid (C22:0) are highly lipophilic. This characteristic promotes their insertion into the lipid bilayer of bacterial cell membranes, disrupting their integrity. nih.gov This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The efficacy of this disruption can vary between different bacterial species due to differences in their cell membrane composition. For instance, Gram-positive bacteria, which have a thick peptidoglycan layer but a single lipid membrane, are often more susceptible to the action of long-chain fatty acids compared to Gram-negative bacteria, which possess a more complex outer membrane.

The selectivity observed with some fatty acid calcium salts, such as the higher activity of calcium laurate against S. aureus and P. acnes compared to S. epidermidis, suggests that subtle differences in the cell membrane structure and composition of these bacteria determine their susceptibility. nih.gov It is hypothesized that the specific interactions between the fatty acid salt and the bacterial membrane components are responsible for this selectivity. While the exact mechanisms for calcium docosanoate are yet to be fully elucidated, it is plausible that similar principles apply.

The crystalline structure of the fatty acid salt may also play a role. For example, calcium salts of saturated C18 fatty acids form lamellar-crystalline powders. Current time information in CH. This physical form could influence the availability of the active molecules at the microbial surface.

The table below outlines the key structural features of this compound and their proposed influence on its bactericidal properties.

| Structural Feature | Proposed Role in Bactericidal Activity | Reference |

|---|---|---|

| Long Alkyl Chain (C22) | High lipophilicity facilitates insertion into and disruption of the bacterial lipid membrane. | nih.gov |

| Divalent Calcium Ion (Ca²⁺) | Modulates solubility and micelle formation; may interact with negatively charged bacterial cell wall components, enhancing localization and selectivity. | nih.govacs.org |

| Salt Formation | Affects the physical state (e.g., crystalline powder) and solubility, which in turn influences the concentration of active fatty acid molecules. | Current time information in CH.acs.org |

Advanced Analytical Methodologies for Detection and Quantification of Docosanoic Acid, Calcium Salt

Chromatographic Techniques for Purity and Composition Assessment

Chromatography is a fundamental analytical platform for separating and quantifying the components of a mixture. chromtech.com For docosanoic acid, calcium salt, chromatographic methods are primarily used to assess the purity of the docosanoic acid moiety and to detect any related impurities.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. chromtech.comresearchgate.net However, long-chain fatty acids like docosanoic acid have low volatility and high polarity, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the fatty acid into a more volatile and less polar ester form, typically a fatty acid methyl ester (FAME). mdpi.comresearchgate.net This process involves methylation of the carboxylic acid group.

The resulting FAMEs are then introduced into the GC system, where they are separated based on their boiling points and interaction with the stationary phase of the capillary column. mdpi.com The mass spectrometer (MS) detector then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a "fingerprint" for identification. diva-portal.org This allows for the precise identification and quantification of docosanoic acid and any other fatty acid impurities present in the sample. researchgate.net

Research Findings: Studies analyzing fatty acid profiles in various matrices have successfully used GC-MS to identify and quantify docosanoic acid. mdpi.comresearchgate.net For instance, in an analysis of fruit kernel oil, docosanoic acid was identified as a methyl ester with a specific retention time and mass spectrum. researchgate.net The method can detect not only the primary fatty acid but also a range of other saturated and unsaturated fatty acids, providing a complete compositional profile. researchgate.net

Table 1: Illustrative GC-MS Parameters for Derivatized Docosanoic Acid Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | Methanolic HCl or BF₃/Methanol (B129727) |

| GC Column | DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column mdpi.com |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 0.8 mL/min) mdpi.com |

| Oven Temperature Program | Initial temp 50°C, ramp to 175°C, then ramp to 230°C mdpi.com |

| Injector Temperature | 250°C mdpi.com |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) is another versatile technique used in pharmaceutical and chemical analysis. researchgate.netnih.gov For non-volatile compounds like metallic salts of fatty acids, HPLC, particularly in a reversed-phase (RP-HPLC) setup, is highly suitable. jsmcentral.org It can be used to quantify the amount of the calcium salt directly or after a simple sample preparation step.

In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. jsmcentral.org The separation is based on the differential partitioning of the analyte between the two phases. researchgate.net Detection can be achieved using a variety of detectors, such as an ultraviolet (UV) detector, especially if the analyte possesses a chromophore or can be derivatized to absorb UV light. jsmcentral.org For compounds like calcium docosanoate which lack a strong chromophore, indirect photometric detection or derivatization might be employed. The method's strength lies in its ability to provide accurate and reproducible quantitative results. chromtech.comjsmcentral.org

Research Findings: Validated RP-HPLC methods have been developed for the simultaneous quantification of other calcium salts in dosage forms, demonstrating the technique's applicability. jsmcentral.org For example, a method for calcium gluconate and calcium phospholactate used a C18 column with an acidic mobile phase and UV detection at 210 nm. jsmcentral.org Similar principles can be applied to develop a robust quantitative method for this compound. The method validation would typically include assessments of linearity, accuracy, precision, specificity, and robustness to ensure reliable results. jsmcentral.org

Table 2: Exemplary HPLC Conditions for Calcium Salt Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Column | Inertsil C18 (e.g., 150 mm x 4.6 mm, 5µm) jsmcentral.org |

| Mobile Phase | Isocratic mixture of an acidic aqueous solution and an organic solvent (e.g., Methanol/Phosphoric Acid Solution) jsmcentral.org |

| Flow Rate | 1.0 mL/min jsmcentral.org |

| Detector | UV Detector (e.g., at 210 nm) jsmcentral.org or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 40°C jsmcentral.org |

Elemental Analysis for Calcium Content Determination

To confirm the identity and purity of this compound, it is crucial to determine the precise content of calcium. This is achieved through elemental analysis techniques.

One common method is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This technique involves introducing the sample into an argon plasma, which atomizes and excites the calcium atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of calcium in the sample, allowing for accurate quantification. researchgate.net

Another established method for calcium determination is complexometric titration. libretexts.org In this method, the sample is dissolved, and the calcium ions (Ca²⁺) are titrated with a standard solution of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). libretexts.org The endpoint of the titration, where all the calcium ions have been complexed by the EDTA, is detected using a specific metal ion indicator, which changes color. libretexts.org

Table 3: Comparison of Elemental Analysis Techniques for Calcium

| Technique | Principle | Common Application |

|---|---|---|

| ICP-OES | Measures the light emitted by excited calcium atoms in a high-temperature plasma. | Accurate quantification of calcium and other trace minerals in a sample. researchgate.net |

| Complexometric Titration | Volumetric analysis where the reaction of calcium ions with a chelating agent (EDTA) is monitored. libretexts.org | Determination of calcium concentration in solutions, such as in food and pharmaceutical products. libretexts.org |

Thermal Analytical Techniques for Phase Transitions and Stability Profiling

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. numberanalytics.com These methods are vital for characterizing the thermal stability and phase behavior of this compound. numberanalytics.comlabmanager.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. labmanager.com This technique is highly sensitive to thermal events and provides critical information on phase transitions. americanpharmaceuticalreview.com For this compound, DSC can be used to determine its melting point, crystallization temperature, and identify any polymorphic transitions. numberanalytics.comamericanpharmaceuticalreview.com The resulting DSC thermogram shows endothermic peaks (heat absorption) corresponding to melting and exothermic peaks (heat release) for crystallization.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com It is an essential tool for assessing the thermal stability and decomposition profile of a material. numberanalytics.com When analyzing this compound, TGA can identify the temperature at which the compound begins to decompose. The TGA curve provides data on the percentage of weight loss at specific temperatures, which can help elucidate the decomposition mechanism and determine the material's upper-temperature limit for stability. numberanalytics.com

Research Findings: Thermal analysis techniques are widely used to characterize the thermal properties of various materials, including pharmaceuticals and chemicals. americanpharmaceuticalreview.comcas.cz The combination of DSC and TGA provides a comprehensive understanding of a material's behavior under thermal stress. labmanager.com For instance, DSC can reveal a subtle phase transition that might be missed by other techniques, while TGA confirms the temperature of final decomposition. labmanager.comamericanpharmaceuticalreview.com

Table 4: Information Obtained from Thermal Analysis of this compound

| Technique | Measured Property | Key Information Provided |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat Flow labmanager.com | Melting Point, Crystallization Temperature, Phase Transitions numberanalytics.comamericanpharmaceuticalreview.com |

| Thermogravimetric Analysis (TGA) | Mass Change labmanager.com | Decomposition Temperature, Thermal Stability, Compositional Analysis numberanalytics.com |

Theoretical and Computational Studies of Docosanoic Acid, Calcium Salt

Molecular Dynamics Simulations of Fatty Acid Salt Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For fatty acid salts such as calcium behenate (B1239552), MD simulations provide invaluable insights into the spontaneous self-assembly and aggregation processes that govern their behavior in solution. nih.govnih.gov These simulations model the interactions between individual calcium behenate molecules and with the surrounding solvent, revealing the thermodynamic forces that drive the formation of larger structures like micelles or bilayers. iyte.edu.tr

Researchers have used MD simulations to investigate the aggregation of long-chain fatty acids and their salts. acs.orgacs.org The simulations typically show that the long, nonpolar docosanoic acid hydrocarbon tails (C22) are driven together by hydrophobic interactions to minimize their contact with water. Simultaneously, the polar head groups, consisting of the carboxylate anions and the calcium counter-ion, arrange themselves at the interface with the aqueous phase. nih.gov The balance between the hydrophobic attraction of the tails and the electrostatic repulsion between the charged head groups determines the size and shape of the resulting aggregates. nih.gov

Studies on similar systems, such as other long-chain fatty acid salts, demonstrate that factors like ion concentration, pH, and temperature significantly influence the aggregation process. nih.govacs.org For calcium salts, the divalent Ca²⁺ ion can act as a bridge between two carboxylate head groups, leading to more compact and stable aggregate structures compared to monovalent salts like sodium stearate (B1226849). mdpi.comacs.org This bridging effect is crucial in the formation of well-ordered lamellar structures or crystalline phases. nih.gov

Key Findings from Molecular Dynamics Simulations of Fatty Acid Salt Aggregation:

| Simulation Parameter | Observation/Finding | Significance |

| Solvent Environment | In aqueous solutions, hydrophobic tails cluster to avoid water, while polar heads face the solvent. | This hydrophobic effect is the primary driving force for self-assembly and aggregation. nih.goviyte.edu.tr |

| Counter-ion (Ca²⁺) | Divalent calcium ions can form ionic bridges between two carboxylate groups. | Promotes tighter packing and the formation of more stable, ordered structures compared to monovalent ions. acs.orgnih.gov |

| Concentration | Increasing the concentration of the fatty acid salt leads to the formation of larger and more complex aggregates. | Dictates the transition from individual molecules to micelles, and potentially to larger liquid crystalline phases. |

| Chain Length | Longer hydrocarbon chains (like the C22 chain in docosanoic acid) result in stronger van der Waals interactions. | This enhances the stability of the aggregates and favors the formation of bilayer or lamellar structures over spherical micelles. iyte.edu.tr |

Quantum Chemical Calculations of Docosanoic Acid, Calcium Salt Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing a fundamental understanding of chemical bonding, reactivity, and properties. nih.govtennessee.edu For this compound, these calculations can elucidate the nature of the ionic bond between the calcium cation (Ca²⁺) and the two docosanoate anions (C₂₁H₄₃COO⁻).

DFT calculations optimize the molecular geometry to find the lowest energy conformation and compute various electronic properties. nih.gov The calculations reveal the distribution of electron density within the molecule, showing a high concentration of negative charge around the oxygen atoms of the carboxylate groups and a corresponding positive charge on the calcium ion. The interaction is primarily electrostatic, characteristic of an ionic bond.

A key aspect explored by these methods is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability. For calcium behenate, the HOMO is typically localized on the carboxylate groups, while the LUMO is associated with the calcium ion.

Calculated Electronic Properties of a Model Calcium Carboxylate System:

| Property | Description | Typical Finding |

| Bonding Nature | The type of chemical bond between the calcium ion and the carboxylate groups. | Primarily ionic, with the Ca²⁺ ion coordinated to the oxygen atoms of the two docosanoate ligands. mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Localized on the p-orbitals of the carboxylate oxygen atoms. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Associated with the empty orbitals of the Ca²⁺ ion. nih.gov |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A relatively large gap, indicating high electronic stability and low chemical reactivity. |

| Mulliken Charges | Calculated partial charges on individual atoms. | Confirms a charge of nearly +2 on the calcium atom and negative charges on the carboxylate oxygen atoms. |

Modeling Interfacial Interactions and Adsorption Behavior

Computational modeling is essential for understanding how this compound behaves at interfaces, such as the air-water interface or a solid surface. This is critical for its applications as a lubricant, stabilizer, or anti-caking agent. MD simulations and other modeling techniques are used to explore these interfacial phenomena. nih.gov

At an air-water interface, simulations show that calcium behenate molecules form a Langmuir monolayer, with the hydrophobic tails oriented towards the air and the calcium-carboxylate head groups immersed in the water. acs.org The presence of the divalent calcium ions can lead to a more condensed and ordered monolayer compared to fatty acids with monovalent counter-ions due to ionic bridging. acs.org

The adsorption of calcium behenate onto solid surfaces is also studied using computational models. These simulations can predict the adsorption energy, which indicates how strongly the molecule binds to a surface. mdpi.com The nature of the surface (e.g., polar or nonpolar, metallic or mineral) dictates the adsorption mechanism. For instance, on a polar mineral surface, the calcium-carboxylate head group would be the primary site of interaction, potentially forming strong bonds with the surface atoms. nih.govmdpi.com On a nonpolar surface, the adsorption would be weaker and driven by van der Waals interactions along the hydrocarbon chains. Fixed-bed adsorption studies on related calcium-based frameworks show that factors like flow rate and concentration are critical in determining adsorption capacity. nih.gov

Summary of Modeled Interfacial Behaviors:

| Interface | Molecular Orientation & Interaction | Predicted Behavior |

| Air-Water | Hydrophobic tails orient towards the air; polar head groups in the water. | Forms a stable, condensed monolayer film. acs.org |

| Oil-Water | Molecules align at the interface to bridge the two immiscible phases. | Acts as an emulsifier, stabilizing oil-in-water or water-in-oil droplets. |

| Polar Solid Surface | The polar calcium-carboxylate head group adsorbs onto the surface. | Strong chemisorption, forming a lubricating or passivating layer. mdpi.com |

| Nonpolar Solid Surface | The long hydrocarbon chains align with the surface. | Weaker physisorption via van der Waals forces. |

Prediction of Spectroscopic Features and Vibrational Modes

Computational methods, especially DFT, can predict the spectroscopic features of molecules before they are measured experimentally. karazin.ua For calcium behenate, theoretical calculations can generate a predicted infrared (IR) spectrum by calculating the molecule's vibrational modes. researchgate.net Each peak in the IR spectrum corresponds to a specific type of molecular vibration, such as the stretching or bending of chemical bonds.

Comparing the predicted spectrum with an experimental one is a powerful way to validate both the computational model and the experimental interpretation. mdpi.com For calcium behenate, key predicted vibrational modes include:

C-H Stretching: Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the long hydrocarbon tail, typically appearing in the 2800-3000 cm⁻¹ region.

Carboxylate Stretching: The most diagnostic peaks for fatty acid salts. The asymmetric (νas COO⁻) and symmetric (νs COO⁻) stretching vibrations of the carboxylate group (COO⁻) are crucial. For calcium salts, these typically appear around 1580-1540 cm⁻¹ and 1440-1420 cm⁻¹, respectively. The separation (Δν) between these two peaks provides information about the coordination mode of the calcium ion. mdpi.com

CH₂ Bending and Rocking: Vibrations associated with the bending ("scissoring") and rocking of the CH₂ groups along the chain, appearing in the 1470-1460 cm⁻¹ and 730-720 cm⁻¹ regions, respectively. researchgate.net

Theoretical calculations can accurately predict the frequencies of these modes. acs.org Discrepancies between calculated and experimental values can often be explained by factors not included in the gas-phase theoretical model, such as intermolecular interactions in the solid state (crystal packing effects) and hydration.

Predicted vs. Experimental Vibrational Modes for Calcium Stearate (A Close Analogue):

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) mdpi.com |

| νas(CH₂) / νs(CH₂) | Asymmetric/Symmetric C-H stretching in the alkyl chain. | ~2917 / ~2850 | ~2917 / ~2850 |

| νas(COO⁻) | Asymmetric stretching of the carboxylate head group. | ~1577 | 1577-1578 |

| νs(COO⁻) | Symmetric stretching of the carboxylate head group. | ~1435 | 1435-1437 |

| δ(CH₂) | Scissoring/bending of the CH₂ groups. | ~1465 | 1464-1473 |

| ρ(CH₂) | Rocking of the CH₂ groups. | ~720 | 720 |

Potential Applications of Docosanoic Acid, Calcium Salt in Emerging Technologies Non Therapeutic

Use in Advanced Lubricant Formulations beyond Conventional Plastics

The utility of metal soaps as lubricants is well-established, with calcium salts of fatty acids being fundamental components in the formulation of lubricating greases and fluids for demanding industrial and automotive applications. danalubes.comcastrol.comnlgi.org Calcium greases, traditionally made from calcium hydroxide (B78521) and fatty acids, are valued for their excellent water resistance and high-temperature stability, making them suitable for lubricating bearings, gears, and other mechanical parts exposed to harsh conditions. danalubes.comcastrol.com

While shorter-chain calcium soaps like calcium stearate (B1226849) are common, the principles of their function extend to longer-chain variants like calcium docosanoate. The long C22 hydrocarbon chains of docosanoic acid are expected to enhance the thermal stability and lubricity of grease formulations. The parent acid, docosanoic acid, is itself used in lubricating oils. atamanchemicals.com

In the realm of advanced lubricants, such as metalworking fluids, long-chain carboxylates serve as emulsifiers, stabilizers, and anti-wear additives. atamanchemicals.comgoogle.com Formulations for metalworking must withstand high temperatures and pressures while preventing wear and corrosion. Overbased calcium soaps, which contain dispersed calcium carbonate within the calcium salt of a carboxylic acid, have been shown to be highly effective anti-wear additives in metalworking lubricants and drilling muds. google.com Furthermore, ether carboxylates with long alkyl chains are noted for their ability to disperse lime soap (calcium soaps), which helps in maintaining the stability and extending the life of the fluid. colonialchem.comcolonialchem.com The properties of calcium docosanoate make it a strong candidate for use in high-performance greases and specialized industrial fluids where durability and resistance to water and heat are critical.

Table 1: Properties and Applications of Calcium-Based Lubricants

| Property | Application Area | Function of Calcium Salt | Reference |

|---|---|---|---|

| High-Temperature Stability | Automotive & Industrial Bearings | Thickener, Lubricant | danalubes.comcastrol.com |

| Excellent Water Resistance | Wet Industrial Machinery, Chassis | Thickener, Water Repellent | castrol.comolezol.com |

| Anti-Wear Characteristics | Metalworking Fluids, Drilling Muds | Additive | google.com |

| Lime Soap Dispersion | Long-Life Metalworking Fluids | Stabilizer | atamanchemicals.comcolonialchem.com |

Integration into High-Performance Polymer Composites as a Processing Aid